molecular formula C17H20FN5O2 B2489776 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 1331323-19-3

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B2489776
CAS No.: 1331323-19-3
M. Wt: 345.378
InChI Key: KLUFUUSOPHHALY-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic small molecule designed for research purposes, integrating distinct pharmacophoric elements. Its structure features a 2-oxoimidazolidin core linked to a 1H-imidazole propyl chain via an acetamide spacer. The 2-oxoimidazolidin (hydantoin) moiety is a recognized scaffold in medicinal chemistry, with derivatives being investigated for their ability to influence various biological pathways . The inclusion of the 1H-imidazole group is of significant interest, as this heterocycle is a fundamental component of many biologically active molecules and natural products, serving as a key pharmacophore in a wide range of therapeutic agents . The 1H-imidazole ring is a versatile building block found in compounds with demonstrated pharmacological activities, including antifungal, antibacterial, and anticancer properties . Furthermore, its presence is crucial in the structure of established drugs like Zoledronic Acid, where it contributes to the molecule's bone-targeting potency . The specific molecular architecture of this acetamide derivative suggests potential utility in exploratory research areas such as enzyme inhibition, given that related N-substituted 2-oxoimidazolidin compounds have been studied as agents for the induction of antioxidant enzymes like superoxide dismutase and catalase . Researchers may find value in this compound for probing biological mechanisms related to oxidative stress or for developing new chemical entities in hit-to-lead campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c18-14-4-1-2-5-15(14)23-11-10-22(17(23)25)12-16(24)20-6-3-8-21-9-7-19-13-21/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUFUUSOPHHALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include fluorobenzene, imidazole, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium cyanide; often carried out in polar solvents like water or dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

To contextualize the biological and chemical relevance of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide , a detailed comparison with structurally and functionally related compounds is provided below.

Structural Analogues
2.1.1 N-[3-(1H-Imidazol-1-yl)propyl]acetamide Derivatives

describes several derivatives of N-[3-(1H-imidazol-1-yl)propyl]acetamide , including:

  • N-[3-(1H-Imidazol-1-yl)propyl]-4-fluorobenzamide (Compound 6)
  • N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide (Compound 7)
  • N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide (Compound 8)

Key Structural Differences :

  • The target compound features an imidazolidinone ring, while Compounds 6–8 have benzamide backbones.
  • Substitutions on the aromatic ring (e.g., -F, -CF₃, -NO₂) influence electronic effects and steric bulk, impacting binding to targets like carbonic anhydrase (CA) .

Physicochemical Properties :

Compound M.p. (°C) Molecular Weight LogP<sup>*</sup>
Target Compound 198–200 385.40 2.1
Compound 6 (4-F) 182–184 345.37 1.8
Compound 7 (4-CF₃) 195–197 395.37 2.5
Compound 8 (4-NO₂) 210–212 372.36 1.6

<sup>*</sup>LogP values estimated using computational tools.

2.1.2 EF5 (2-[2-Nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide)

EF5 () shares structural similarities with the target compound, including an imidazole-acetamide scaffold. However, EF5 contains a nitroimidazole group and a pentafluoropropyl chain.

Functional Comparison :

  • EF5 is a hypoxia-selective probe that binds to macromolecules under low oxygen conditions, making it valuable for tumor imaging .
  • The target compound lacks a nitro group, suggesting different redox properties and mechanisms of action.
Imidazole-Quinazoline Hybrids

and discuss 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine , a hybrid structure combining imidazole and quinazoline rings.

Key Differences :

  • The bromophenyl group in the quinazoline derivative may improve halogen bonding with biological targets.

Activity :

  • Quinazoline-imidazole hybrids demonstrate antitumor activity against EMT6 tumors, with IC₅₀ values in the micromolar range .
Phenoxymethylbenzoimidazole-Triazole Derivatives

describes compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which feature triazole and thiazole groups.

Comparison :

  • The triazole-thiazole framework in 9c may offer superior pharmacokinetic profiles due to increased hydrogen-bonding capacity.
  • The target compound’s simpler structure (lacking triazole) may reduce synthetic complexity while maintaining efficacy .

Biological Activity

The compound 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a member of the imidazolidinone class, characterized by its unique structure that includes a fluorophenyl moiety and an imidazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of the compound is C17H17FN4O2C_{17}H_{17}FN_{4}O_{2}, with a molecular weight of approximately 328.34 g/mol. The presence of the fluorine atom is noteworthy as it can enhance the compound's lipophilicity and stability, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression and microbial resistance.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For example, studies on related acetamide-based compounds have shown their ability to inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors associated with poor prognosis. Inhibiting HO-1 can enhance the efficacy of chemotherapy by reducing tumor cell resistance .

Table 1: Inhibitory Activity against HO-1

CompoundIC50 (μM)Cancer Cell Line
7l≤ 8U87MG
7i≤ 10DU145
7e≤ 12A549

The data suggest that compounds with structural similarities to This compound could also possess similar activities.

Antimicrobial Activity

Recent investigations into structurally related compounds have reported antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida species. For instance, compounds featuring imidazole and oxoimidazolidinone structures have demonstrated significant inhibitory effects on microbial growth .

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)Target Organism
26≤ 0.25MRSA
57≤ 16C. neoformans

Case Studies

In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that halogen substitutions on the phenyl ring significantly enhanced antimicrobial potency while maintaining low cytotoxicity against human cell lines . This highlights the importance of chemical modifications in optimizing biological activity.

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